Talopram

Description

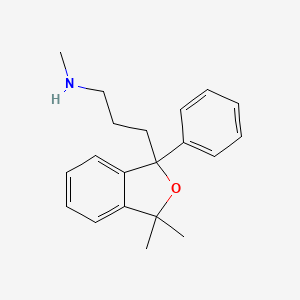

Structure

3D Structure

Properties

CAS No. |

7182-51-6 |

|---|---|

Molecular Formula |

C20H25NO |

Molecular Weight |

295.4 g/mol |

IUPAC Name |

3-(3,3-dimethyl-1-phenyl-2-benzofuran-1-yl)-N-methylpropan-1-amine |

InChI |

InChI=1S/C20H25NO/c1-19(2)17-12-7-8-13-18(17)20(22-19,14-9-15-21-3)16-10-5-4-6-11-16/h4-8,10-13,21H,9,14-15H2,1-3H3 |

InChI Key |

LJBBMCNHIUJBDU-UHFFFAOYSA-N |

SMILES |

CC1(C2=CC=CC=C2C(O1)(CCCNC)C3=CC=CC=C3)C |

Canonical SMILES |

CC1(C2=CC=CC=C2C(O1)(CCCNC)C3=CC=CC=C3)C |

Appearance |

Solid powder |

Other CAS No. |

7182-51-6 7013-41-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

7013-41-4 (hydrochloride) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(11C)talopram 1,3-dihydro-N,3,3-trimethyl-1-phenylbenzo(c)furan-1-propanamine talopram |

Origin of Product |

United States |

Foundational & Exploratory

Talopram's Interaction with the Norepinephrine Transporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talopram, a potent and selective norepinephrine reuptake inhibitor (NRI), serves as a critical tool in neuropharmacological research. This technical guide provides an in-depth analysis of the mechanism of action of talopram on the norepinephrine transporter (NET). It consolidates key quantitative data, details common experimental methodologies, and presents visual representations of the underlying molecular interactions and experimental workflows. This document is intended to be a comprehensive resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the noradrenergic system.

Core Mechanism of Action

Talopram functions as a high-affinity inhibitor of the norepinephrine transporter (NET), a member of the solute carrier 6 (SLC6) family of membrane proteins.[1][2] The primary role of NET is the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating noradrenergic signaling.[1][3] By blocking this reuptake mechanism, talopram increases the extracellular concentration and prolongs the dwell time of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.[1][3]

Structurally, talopram is closely related to the selective serotonin reuptake inhibitor (SSRI) citalopram.[4] However, subtle structural differences confer a distinct pharmacological profile, with talopram exhibiting high selectivity for NET over the serotonin transporter (SERT).[5] Interestingly, research suggests that the R-enantiomer of talopram is significantly more potent at inhibiting NET than the S-enantiomer.[1][6]

A key aspect of talopram's mechanism is its binding site on the norepinephrine transporter. Evidence suggests that talopram does not bind to the primary substrate binding site (S1), which is the site for norepinephrine and other competitive inhibitors like citalopram at the serotonin transporter.[1][6] Mutations in the S1 site of NET have been shown to have minimal impact on talopram's binding affinity.[1][6] Furthermore, investigations into the secondary, allosteric binding site (S2) have also indicated that talopram does not primarily interact with this site either.[1] This suggests that talopram binds to a distinct, yet to be fully characterized, site on the norepinephrine transporter.

Quantitative Pharmacological Data

The following table summarizes the binding affinities (Ki) and/or inhibitory concentrations (IC50) of talopram and its enantiomers for the norepinephrine transporter (NET) and, for comparative purposes, the serotonin transporter (SERT).

| Compound | Transporter | K_i (nM) | IC_50 (nM) | Reference |

| Talopram (racemic) | NET | 9 | - | [5] |

| SERT | 719 | - | [5] | |

| R-Talopram | NET | 3 | - | [1] |

| SERT | 1052 | - | [1] | |

| S-Talopram | NET | 1986 | - | [1] |

| SERT | 2752 | - | [1] | |

| Citalopram (for comparison) | NET | 1414 | >6000 | [5][7] |

| SERT | 4 | 1.8 | [5][7] |

Experimental Protocols

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific transporter.

Objective: To quantify the affinity of talopram for the norepinephrine transporter.

General Methodology:

-

Membrane Preparation:

-

Tissues (e.g., rat frontal cortex) or cells expressing the human norepinephrine transporter (hNET) are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing NaCl and KCl).[8]

-

The homogenate is centrifuged to pellet the membranes, which are then washed multiple times by resuspension and centrifugation to remove endogenous substances.[8]

-

The final membrane pellet is resuspended in the assay buffer.[8]

-

-

Binding Reaction:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled ligand that binds to NET (e.g., [³H]nisoxetine or ¹²⁵I-labeled β-CIT).[5][8][9]

-

Increasing concentrations of the unlabeled test compound (talopram) are added to compete with the radioligand for binding to NET.

-

Non-specific binding is determined by adding a high concentration of a known NET inhibitor (e.g., 10 µM desipramine) to a parallel set of tubes.[8]

-

The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.[8]

-

-

Separation and Detection:

-

The binding reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B), which traps the membranes with the bound radioligand.[8]

-

The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.[10]

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of talopram that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis.

-

The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[10]

-

Norepinephrine Reuptake Inhibition Assays

These functional assays measure the ability of a compound to inhibit the transport of norepinephrine into cells.

Objective: To determine the potency (IC50) of talopram in inhibiting norepinephrine reuptake.

General Methodology:

-

Cell Culture:

-

Uptake Assay:

-

The cell culture medium is removed, and the cells are washed with a Krebs-Ringer-HEPES (KRH) buffer.[11]

-

The cells are then pre-incubated with varying concentrations of the test compound (talopram) or vehicle for a short period.[11]

-

The uptake reaction is initiated by adding a fixed concentration of radiolabeled norepinephrine ([³H]NE).[11]

-

The incubation is carried out at room temperature for a defined period (e.g., 10 minutes).[11]

-

Non-specific uptake is determined in the presence of a high concentration of a known NET inhibitor (e.g., 5 µM desipramine).[11]

-

-

Termination and Lysis:

-

Detection and Analysis:

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of Talopram action on the norepinephrine transporter.

Experimental Workflow Diagram

Caption: Workflow for determining Talopram's binding affinity and reuptake inhibition.

References

- 1. pnas.org [pnas.org]

- 2. Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 4. From the selective serotonin transporter inhibitor citalopram to the selective norepinephrine transporter inhibitor talopram: synthesis and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Uptake and Release of Norepinephrine by Serotonergic Terminals in Norepinephrine Transporter Knock-Out Mice: Implications for the Action of Selective Serotonin Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural basis for recognition of diverse antidepressants by the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile and Receptor Binding Affinity of Talopram

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talopram (Lu 3-010), a bicyclic phthalane derivative, is a potent and selective norepinephrine reuptake inhibitor (NRI). Structurally related to the selective serotonin reuptake inhibitor (SSRI) citalopram, talopram exhibits a distinct pharmacological profile characterized by high affinity for the norepinephrine transporter (NET) and significantly lower affinity for the serotonin transporter (SERT) and other CNS receptors. This document provides a comprehensive technical overview of the pharmacological profile of talopram, with a focus on its receptor binding affinities, the experimental methodologies used for its characterization, and the downstream signaling pathways modulated by its mechanism of action. All quantitative data are summarized in structured tables, and key experimental workflows and signaling cascades are visualized using detailed diagrams.

Introduction

Talopram was investigated in the 1960s and 1970s for the treatment of depression but was never commercially launched. Its development, however, was instrumental in the subsequent creation of citalopram, one of the most successful SSRIs. The primary mechanism of action of talopram is the selective inhibition of the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of norepinephrine. This technical guide delves into the core pharmacological characteristics of talopram, providing researchers and drug development professionals with a detailed understanding of its molecular interactions and functional effects.

Receptor Binding Affinity

The selectivity of talopram for the norepinephrine transporter is a defining feature of its pharmacological profile. This selectivity has been quantified through extensive in vitro radioligand binding assays. The following tables summarize the binding affinities (Ki) of talopram and its enantiomers for the human norepinephrine and serotonin transporters, as well as its affinity for a range of other CNS receptors.

Table 1: Monoamine Transporter Binding Affinities of Talopram and its Enantiomers

| Compound | NET Ki (nM) | SERT Ki (nM) | NET/SERT Selectivity Ratio |

| (±)-Talopram | 9 | 719 | ~80 |

| (R)-Talopram | 3 | 2,752 | ~917 |

| (S)-Talopram | 1,986 | 1,052 | ~0.5 |

Data compiled from studies using recombinantly expressed human transporters.

Table 2: Off-Target Receptor and Transporter Binding Affinities of Talopram

| Receptor/Transporter | Binding Affinity (Ki, nM) |

| Dopamine Transporter (DAT) | > 10,000 |

| α1-Adrenergic Receptors | Low Affinity |

| Histamine H1 Receptor | Low Affinity |

| Muscarinic Acetylcholine Receptors | Low Affinity |

Experimental Protocols

The quantitative data presented in this guide were primarily generated using radioligand binding assays and neurotransmitter uptake inhibition assays. The following sections provide detailed methodologies for these key experiments.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a test compound for a specific receptor or transporter.

Objective: To determine the equilibrium dissociation constant (Ki) of talopram for the norepinephrine transporter (NET) and serotonin transporter (SERT).

Materials:

-

Radioligand: [125I]-(-)-2β-carbomethoxy-3β-(4-iodophenyl)tropane ([125I]β-CIT)

-

Cell Membranes: Membranes from COS-7 or HEK293 cells transiently or stably expressing the human norepinephrine transporter (hNET) or human serotonin transporter (hSERT).

-

Test Compound: Talopram

-

Assay Buffer: 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Wash Buffer: Ice-cold assay buffer

-

Scintillation Cocktail

-

Glass Fiber Filters (e.g., Whatman GF/B)

-

Cell Harvester and Scintillation Counter

Procedure:

-

Membrane Preparation: Cells expressing the target transporter are harvested and homogenized in ice-cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

-

Assay Setup: The assay is typically performed in a 96-well plate format.

-

Total Binding: Cell membranes, radioligand, and assay buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of a competing ligand (e.g., 10 µM desipramine for NET or 10 µM citalopram for SERT).

-

Displacement: Cell membranes, radioligand, and varying concentrations of talopram.

-

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of talopram that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the displacement curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Neurotransmitter Uptake Inhibition Assays

These assays measure the functional ability of a compound to inhibit the reuptake of a neurotransmitter into a cell or synaptosome.

Objective: To determine the half-maximal inhibitory concentration (IC50) of talopram for norepinephrine and serotonin reuptake.

Materials:

-

Synaptosomes or Cells: Synaptosomes prepared from specific rat brain regions (e.g., cortex or hippocampus for NET and SERT) or HEK293 cells expressing the respective transporters.

-

Radiolabeled Neurotransmitter: [3H]Norepinephrine or [3H]Serotonin.

-

Test Compound: Talopram.

-

Assay Buffer: Krebs-Ringer-HEPES buffer (KRH) or similar physiological buffer.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Cell Harvester and Scintillation Counter.

Procedure:

-

Preparation of Synaptosomes/Cells: Brain tissue is homogenized and subjected to differential centrifugation to isolate synaptosomes. For cell-based assays, cells are cultured and harvested.

-

Assay Setup: In a 96-well plate, synaptosomes or cells are pre-incubated with either vehicle or varying concentrations of talopram.

-

Initiation of Uptake: The uptake reaction is initiated by the addition of the radiolabeled neurotransmitter.

-

Incubation: The mixture is incubated for a short period (e.g., 5-15 minutes) at 37°C.

-

Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Counting: The amount of radioactivity taken up by the synaptosomes or cells is quantified by scintillation counting.

-

Data Analysis: The percentage of inhibition of neurotransmitter uptake is calculated for each concentration of talopram. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the primary signaling pathway affected by talopram and the general workflows for the key experimental protocols described above.

Caption: Norepinephrine Reuptake Inhibition Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

An In-depth Technical Guide to the Synthesis and Chemical Properties of Talopram

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of Talopram, a selective serotonin reuptake inhibitor (SSRI). The information presented herein is intended to support research, development, and manufacturing activities related to this compound. Talopram is the racemic form of Citalopram.

Chemical Properties

Talopram possesses physicochemical properties that are critical to its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of its key chemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₁FN₂O | [1] |

| Molecular Weight | 324.4 g/mol | [1] |

| Melting Point | 182-188°C | [2] |

| logP | 3.76 | [1] |

| Water Solubility | Sparingly soluble | [2] |

| pKa | >8 | [3] |

| Stability | Stable under recommended storage conditions. Incompatible with strong oxidizing agents. | [2] |

Synthesis of Talopram

The synthesis of Talopram (racemic Citalopram) can be achieved through several routes. The most common and well-established methods start from either 5-bromophthalide or 5-cyanophthalide. Both pathways converge on the formation of a key diol intermediate, followed by cyclization and functional group manipulation to yield the final product.

Experimental Protocols

1. Synthesis from 5-Bromophthalide

This synthetic route involves a sequential double Grignard reaction, followed by cyclization and cyanation.[4][5]

-

Step 1: Synthesis of (4-bromo-2-(hydroxymethyl)phenyl)-(4-fluorophenyl)methanol (Diol Intermediate)

-

Prepare a Grignard reagent from 4-fluorobromobenzene and magnesium turnings in anhydrous tetrahydrofuran (THF).

-

Slowly add the prepared Grignard solution to a suspension of 5-bromophthalide in THF at a temperature maintained below 20°C.

-

In a separate flask, prepare a second Grignard reagent from 3-(dimethylamino)propyl chloride and magnesium turnings in anhydrous THF.

-

To the reaction mixture from the first Grignard reaction, add the second Grignard reagent solution dropwise, maintaining the temperature below 20°C.

-

After the addition is complete, stir the reaction mixture for 2-3 hours at room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diol intermediate.[5]

-

-

Step 2: Synthesis of 1-(4-fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane

-

To the crude diol intermediate, add 60% aqueous phosphoric acid.

-

Heat the mixture to 80-100°C for 2-4 hours to effect cyclization.[5]

-

Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide solution).

-

Extract the product with an organic solvent, wash the organic layer with water, dry, and concentrate to yield the brominated phthalane derivative.[5]

-

-

Step 3: Synthesis of Talopram (Citalopram)

-

In a flask, combine the 5-bromophthalane derivative from the previous step with cuprous cyanide (CuCN) in dimethylformamide (DMF).

-

Heat the reaction mixture to 140-160°C for 4-6 hours.[5]

-

Cool the mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

-

Extract the aqueous layer with an organic solvent.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Talopram.[5]

-

2. Synthesis from 5-Cyanophthalide

This route offers a more direct pathway to the final product as the cyano group is already in place.

-

Step 1: Synthesis of 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile (Diol Intermediate)

-

Prepare a Grignard reagent from 4-fluorobromobenzene and magnesium turnings in anhydrous THF.

-

Add a solution of 5-cyanophthalide in dry toluene to the Grignard reagent at -4 to -2°C.[6]

-

Prepare a second Grignard reagent from 3-(dimethylamino)propyl chloride and magnesium turnings in anhydrous THF.

-

Add the second Grignard reagent to the reaction mixture from the first Grignard reaction.

-

After the reaction is complete, quench with an aqueous ammonium chloride solution.[6]

-

Separate the organic layer, dry, and concentrate to obtain the diol intermediate.

-

-

Step 2: Synthesis of Talopram (Citalopram)

-

Cyclize the diol intermediate using aqueous sulfuric acid to form the phthalane ring.

-

Neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the crude product by crystallization or chromatography to obtain Talopram.

-

Synthesis Workflow Diagram

Characterization of Talopram

The identity and purity of synthesized Talopram can be confirmed using various analytical techniques.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC)

-

Method: A reversed-phase HPLC method is commonly employed.[7]

-

Column: Inertsil ODS 3V (250x4.6 mm; 5 µm particle size) or equivalent C18 column.[7]

-

Mobile Phase: A gradient elution using a mixture of 0.3% diethylamine (pH 4.7) and a methanol/acetonitrile (55:45 v/v) mixture.[7]

-

Detection: UV detection at 225 nm.[7]

-

Purpose: To determine the purity of the compound and to separate it from any process-related impurities or degradation products.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Method: ¹H NMR and ¹³C NMR spectroscopy.

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Purpose: To confirm the chemical structure of Talopram by analyzing the chemical shifts and coupling constants of the protons and carbons.

3. Mass Spectrometry (MS)

-

Method: Electrospray ionization mass spectrometry (ESI-MS).

-

Purpose: To determine the molecular weight of the compound and to aid in the identification of impurities and degradation products.[7]

4. Infrared (IR) Spectroscopy

-

Method: Fourier-transform infrared (FT-IR) spectroscopy.

-

Purpose: To identify the characteristic functional groups present in the Talopram molecule.

Mechanism of Action and Signaling Pathway

Talopram, as a selective serotonin reuptake inhibitor (SSRI), exerts its therapeutic effect by blocking the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron. This action increases the concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[8][9]

The primary molecular target of Talopram is the serotonin transporter (SERT).[8][10] By binding to SERT, Talopram inhibits the reabsorption of serotonin. The subsequent increase in synaptic serotonin levels leads to the activation of various postsynaptic serotonin receptors. This initiates a cascade of downstream signaling events that are believed to underlie the antidepressant effects of the drug. These downstream pathways involve G-protein coupled receptors, the adenylyl cyclase/cAMP/PKA system, and ultimately the regulation of gene expression through transcription factors like CREB, leading to increased expression of neurotrophic factors such as BDNF.[9][11]

Signaling Pathway Diagram

References

- 1. Citalopram | C20H21FN2O | CID 2771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Citalopram hydrobromide CAS#: 59729-32-7 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. WO2005077927A1 - One pot synthesis of citalopram from 5-cyanophthalide - Google Patents [patents.google.com]

- 7. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. How Antidepressants Block Serotonin Transport [als.lbl.gov]

- 9. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Illumination of serotonin transporter mechanism and role of the allosteric site - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Personalizing Antidepressant Therapy: Integrating Pharmacogenomics, Therapeutic Drug Monitoring, and Digital Tools for Improved Depression Outcomes | MDPI [mdpi.com]

The Structural Dichotomy of Talopram and Citalopram: A Guide to their Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talopram and citalopram, two structurally related phthalane-based compounds, present a fascinating case study in receptor selectivity. Despite their similar scaffolds, talopram is a potent and selective norepinephrine transporter (NET) inhibitor, while citalopram is a well-known selective serotonin transporter (SERT) inhibitor.[1][2][3] This divergence in pharmacological activity stems from subtle yet critical variations at four key positions on the molecule. Understanding the structure-activity relationship (SAR) of these compounds is paramount for the rational design of novel antidepressants and other therapeutics targeting monoamine transporters. This technical guide provides an in-depth analysis of the SAR of talopram and its analogs, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core structural determinants of their activity.

Core Scaffold and Key Structural Variations

The foundational structure for both talopram and citalopram is a phenyl-substituted phthalane skeleton with a propylamine side chain.[2] The distinct pharmacological profiles of these molecules are dictated by substitutions at four positions, as illustrated below. A systematic investigation of 16 analogs, encompassing all combinations of these substituents, has elucidated the specific contributions of each group to SERT and NET inhibition.[1][2][3]

Structure-Activity Relationship (SAR) Analysis

Systematic variation of the four key substituents has revealed that two positions are primary determinants of biological activity and selectivity.[1][3]

-

The Cyano Group (R1): The 5-cyano group on citalopram is a major determinant for enhancing SERT activity. Its replacement with an iodo group, as in talopram, significantly diminishes SERT affinity.[4]

-

The Phthalane Dimethyl Group (R3): The dimethyl substituents on the phthalane ring of talopram are the primary factor in reducing activity towards SERT.[4] Conversely, their absence in citalopram is favorable for SERT binding.

-

The 4'-Fluoro Group (R2) and N-Methylation (R4): These positions play a less critical but still significant role. For instance, NET activity is enhanced by the presence of the phthalane dimethyl groups and a monomethyl amine side chain.[4]

The stereochemistry of these compounds is also a crucial factor. For citalopram, the inhibitory activity at SERT resides almost exclusively in the (S)-enantiomer (escitalopram).[2] In contrast, for talopram, the (R)-enantiomer exhibits a remarkable 685-fold higher affinity for NET compared to the (S)-enantiomer.[5] This demonstrates that SERT and NET have opposite stereochemical preferences for this class of inhibitors.[5]

Quantitative SAR Data

The following tables summarize the inhibitory potencies of key talopram and citalopram analogs at the human serotonin and norepinephrine transporters.

Table 1: Inhibitory Potency of Citalopram, Talopram, and Chimeric Analogs

| Compound | R1 (Position 5) | R2 (Position 4') | R3 (Phthalane) | R4 (Amine) | % Inhibition of [3H]5-HT Uptake at SERT (100 nM) | % Inhibition of [3H]DA Uptake at NET (100 nM) |

| Citalopram (1) | CN | F | H, H | Di-Me | High | Low |

| Talopram (2) | I | H | Me, Me | Mono-Me | Low | 63% |

| Compound 13 | I | F | Me, Me | Di-Me | Low | 37% |

| Compound 15 | I | H | Me, Me | Di-Me | Low | 36% |

Data adapted from a study by Andersen et al.[2] where dopamine ([3H]DA) uptake in NET-expressing cells was used as a proxy for norepinephrine uptake.

Table 2: Binding Affinities (Ki, nM) of Talopram and Citalopram Enantiomers

| Compound | Transporter | Ki (nM) |

| (R)-Talopram | NET | 3 |

| SERT | 2752 | |

| (S)-Talopram | NET | 1986 |

| SERT | 1052 | |

| (S)-Citalopram | SERT | 4 |

| NET | 3025 | |

| (R)-Citalopram | SERT | 136 |

| NET | 1516 |

Data from mutational analysis studies.[5]

Experimental Protocols

The quantitative data presented in this guide are derived from standard and robust pharmacological assays. The general methodologies are outlined below.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of a compound for a specific receptor or transporter.

Key Parameters:

-

Cell Lines: COS-7 or HEK293 cells transiently or stably expressing the human serotonin transporter (hSERT) or norepinephrine transporter (hNET) are commonly used.[6][7]

-

Radioligands: For SERT binding, [3H]citalopram or [3H]S-citalopram are frequently utilized.[7] For NET, radiolabeled ligands such as [3H]nisoxetine are employed.

-

Analysis: Competition binding data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Neurotransmitter Uptake Assays

These functional assays measure the ability of a compound to inhibit the uptake of a neurotransmitter into cells expressing the relevant transporter.

Key Parameters:

-

Substrates: For SERT, radiolabeled serotonin ([3H]5-HT) is used.[2] For NET, radiolabeled dopamine ([3H]DA) or norepinephrine can be used, as NET also transports dopamine.[2]

-

Analysis: The amount of radioactivity taken up by the cells is measured. The results are typically expressed as a percentage of inhibition compared to a control group without the test compound. Dose-response curves are generated to calculate the IC50 value.

Signaling Pathways and Logical Relationships

The interaction of talopram and its analogs with monoamine transporters directly modulates synaptic neurotransmitter levels, which is the primary mechanism of action for this class of drugs.

By inhibiting NET, talopram blocks the reuptake of norepinephrine from the synaptic cleft, thereby increasing its concentration and enhancing signaling through postsynaptic adrenergic receptors. A similar, but distinct, mechanism at the serotonergic synapse is responsible for the effects of citalopram.

Conclusion

The structure-activity relationship of talopram and its analogs is a clear demonstration of how minor structural modifications can lead to profound changes in pharmacological selectivity. The key determinants for SERT versus NET inhibition have been identified as the substituents at the 5-position of the phthalane ring and the presence or absence of dimethyl groups on the same ring system. Furthermore, the opposing stereochemical requirements of SERT and NET for this scaffold provide another layer of complexity and an opportunity for the design of highly selective agents. The data and methodologies presented in this guide offer a comprehensive overview for researchers and professionals in the field of drug discovery, providing a solid foundation for the future development of novel monoamine transporter inhibitors.

References

- 1. ClinPGx [clinpgx.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. From the selective serotonin transporter inhibitor citalopram to the selective norepinephrine transporter inhibitor talopram: synthesis and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5-HT transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Talopram: A Technical Guide to a Pioneering Norepinephrine Reuptake Inhibitor

Introduction: Talopram (Lu 3-010) is a potent and selective norepinephrine reuptake inhibitor (NRI) that holds a unique place in psychopharmacological history. Originally developed by Lundbeck in the early 1970s, it was one of the first compounds designed to selectively target the norepinephrine transporter (NET).[1] Preclinical investigations demonstrated its high affinity and selectivity for NET, positioning it as a promising antidepressant candidate. However, during early clinical trials, the compound was noted for its highly "energizing" effects, and its development was ultimately discontinued.[1] This decision pivoted research efforts towards a structurally related compound, leading to the synthesis of citalopram, which became one of the most successful selective serotonin reuptake inhibitors (SSRIs).[1]

This technical guide provides a comprehensive overview of the available preclinical data on Talopram. It details its mechanism of action, summarizes its pharmacological profile, and outlines the standard experimental protocols used to evaluate compounds of this class. Due to its early discontinuation, published in-depth behavioral studies on Talopram are scarce; therefore, this guide also describes the expected effects in key animal models based on its potent NRI activity.

Mechanism of Action

Talopram exerts its pharmacological effect by acting as a high-affinity inhibitor of the norepinephrine transporter (NET). NET is a presynaptic transmembrane protein responsible for clearing norepinephrine (NE) from the synaptic cleft, thereby terminating its signaling. By binding to and blocking NET, Talopram increases the concentration and dwell time of NE in the synapse, leading to enhanced and prolonged activation of postsynaptic α- and β-adrenergic receptors. This potentiation of noradrenergic neurotransmission is the primary mechanism underlying its intended antidepressant effects.

The downstream signaling cascade following enhanced adrenergic receptor activation is complex but is understood to involve pathways critical to neuroplasticity and mood regulation. A key pathway involves the activation of G-protein coupled adrenergic receptors, leading to the stimulation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in neuronal survival and synaptic plasticity, such as brain-derived neurotrophic factor (BDNF).

References

In Vitro Efficacy and Mechanisms of Talopram on Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talopram is a selective norepinephrine reuptake inhibitor (NRI) that is structurally related to the well-known selective serotonin reuptake inhibitor (SSRI), citalopram. While both compounds share a similar chemical scaffold, subtle structural differences lead to distinct pharmacological profiles.[1][2] This technical guide provides an in-depth overview of the in vitro effects of talopram on neuronal cells, focusing on its primary mechanism of action, quantitative binding affinities, and the experimental protocols used for its characterization. Due to the limited availability of in vitro studies on talopram's broader effects on neuronal signaling and viability, this guide will also draw comparisons with its close analog, citalopram, to provide a more comprehensive context.

Quantitative Data: Binding Affinity and Potency

The primary molecular target of talopram is the norepinephrine transporter (NET). The binding affinity of talopram and its enantiomers to human NET and the serotonin transporter (SERT) has been characterized in vitro using radioligand binding assays with recombinantly expressed transporters.[3][4]

| Compound | Transporter | K_i_ (nM) | Reference |

| Racemic Talopram | hNET | 9 | [3] |

| hSERT | 719 | [3] | |

| (R)-Talopram | hNET | 3 | [4] |

| hSERT | 2752 | [4] | |

| (S)-Talopram | hNET | 1986 | [4] |

| hSERT | 1052 | [4] | |

| Racemic Citalopram | hNET | 1414 | [3] |

| hSERT | 4 | [3] |

hNET: human Norepinephrine Transporter; hSERT: human Serotonin Transporter; K_i_: Inhibition Constant

These data highlight the high affinity and selectivity of (R)-talopram for the norepinephrine transporter over the serotonin transporter.

Experimental Protocols

Radioligand Binding Assay for Transporter Affinity

This protocol is a standard method to determine the binding affinity of a compound to a specific receptor or transporter.[3][4]

1. Cell Culture and Membrane Preparation:

-

Human Embryonic Kidney (HEK293) or COS7 cells are transiently or stably transfected with the cDNA encoding the human norepinephrine transporter (hNET) or human serotonin transporter (hSERT).

-

Cells are cultured in appropriate media (e.g., DMEM with 10% FBS) until confluent.

-

Cells are harvested and homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes containing the transporters.

-

The membrane pellet is washed and resuspended in a suitable buffer and stored at -80°C.

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

A fixed concentration of a radioligand that binds to the transporter of interest (e.g., [¹²⁵I]β-CIT) is used.[3][4]

-

Increasing concentrations of the unlabeled test compound (e.g., talopram) are added to compete with the radioligand for binding to the transporter.

-

Cell membranes are incubated with the radioligand and the test compound until equilibrium is reached.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

-

The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

3. Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

-

The K_i_ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assay

This assay measures the functional ability of a compound to inhibit the reuptake of a neurotransmitter into neuronal cells or synaptosomes.[5][6]

1. Preparation of Neuronal Cells or Synaptosomes:

-

Cell Lines: Human neuroblastoma cell lines, such as SK-N-BE(2)C, which endogenously express the norepinephrine transporter, can be used.[5] Cells are cultured to confluency in appropriate media.

-

Synaptosomes: Alternatively, synaptosomes (resealed nerve terminals) can be prepared from specific brain regions (e.g., rat cortex) by homogenization and differential centrifugation.[6][7]

2. Uptake Assay:

-

Cells or synaptosomes are pre-incubated with various concentrations of the test compound (e.g., talopram).

-

A radiolabeled neurotransmitter (e.g., [³H]norepinephrine) is then added to the mixture.[5]

-

The uptake of the radiolabeled neurotransmitter is allowed to proceed for a short period at a controlled temperature (e.g., 37°C).

-

The uptake is terminated by rapid filtration and washing with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.

-

The amount of radioactivity taken up by the cells or synaptosomes is quantified using a scintillation counter.

3. Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC₅₀) is determined.

-

This provides a functional measure of the compound's potency as a reuptake inhibitor.

Signaling Pathways and Cellular Effects

Primary Mechanism of Action: Norepinephrine Reuptake Inhibition

The primary and well-established mechanism of action for talopram is the blockade of the norepinephrine transporter. In noradrenergic neurons, NET is responsible for clearing norepinephrine from the synaptic cleft, thereby terminating its signaling. By inhibiting NET, talopram increases the concentration and prolongs the residence time of norepinephrine in the synapse, leading to enhanced and prolonged activation of adrenergic receptors on postsynaptic neurons.

Potential Downstream Effects and Comparison with Citalopram

While direct in vitro studies on the downstream signaling effects of talopram are limited, the consequences of increased noradrenergic signaling are known to involve various intracellular pathways that can influence neuronal function and survival. Furthermore, studies on its structural analog, citalopram, provide insights into potential, though not directly confirmed, areas of impact for talopram.

-

Neuronal Differentiation and Survival: In vitro studies using human embryonic stem cells (hESCs) have shown that citalopram can influence neuronal differentiation, affecting the expression of genes involved in neurodevelopment.[8] For instance, long-term exposure of hESCs to citalopram during neuronal differentiation was found to alter the expression of genes such as Brain-Derived Neurotrophic Factor (BDNF).[8] Another study demonstrated that citalopram could enhance the differentiation of bone marrow mesenchymal stem cells into neuronal-like cells and increase their survival rate.[9] While these effects are specific to a serotonin-selective compound, it is plausible that sustained modulation of noradrenergic signaling by talopram could also impact neurotrophic pathways and neuronal plasticity.

-

Gene Expression: Citalopram has been shown to induce time- and dose-dependent changes in gene expression in neuronal cell models.[8] These changes involve genes related to neurodevelopmental processes and those implicated in depression.[8] The impact of talopram on the transcriptome of neuronal cells remains an area for future investigation.

The following diagram illustrates a general workflow for a neurotransmitter uptake assay, a key experiment in characterizing compounds like talopram.

Conclusion

In vitro studies have firmly established talopram, particularly its (R)-enantiomer, as a potent and selective inhibitor of the norepinephrine transporter. The primary mechanism of action involves the blockade of norepinephrine reuptake at the presynaptic terminal, leading to enhanced noradrenergic signaling. While detailed investigations into the downstream signaling cascades and broader cellular effects of talopram in neuronal cells are not as extensive as for its analog citalopram, the available data provide a solid foundation for its pharmacological classification. Future in vitro research should aim to elucidate the effects of talopram on neuronal gene expression, cell viability, and the activation of specific intracellular signaling pathways to further understand its neurobiological impact.

References

- 1. From the selective serotonin transporter inhibitor citalopram to the selective norepinephrine transporter inhibitor talopram: synthesis and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pnas.org [pnas.org]

- 4. pnas.org [pnas.org]

- 5. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Blockade by antidepressants and related compounds of biogenic amine uptake into rat brain synaptosomes: most antidepressants selectively block norepinephrine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of in vitro amine uptake into rat brain synaptosomes after in vivo administration of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Citalopram exposure of hESCs during neuronal differentiation identifies dysregulated genes involved in neurodevelopment and depression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Citalopram increases the differentiation efficacy of bone marrow mesenchymal stem cells into neuronal-like cells - PMC [pmc.ncbi.nlm.nih.gov]

The Neurochemical Cascade of Talopram and its Progeny: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Abstract

This technical guide provides an in-depth exploration of the neurochemical effects of Talopram and its more clinically significant successors, Citalopram and Escitalopram. Initially developed as a selective norepinephrine reuptake inhibitor, the therapeutic trajectory of Talopram was redirected towards serotonin-specific targets, culminating in the synthesis of Citalopram, a highly selective serotonin reuptake inhibitor (SSRI). This guide will dissect the mechanism of action, receptor binding affinities, and the quantifiable impact on extracellular neurotransmitter levels of these compounds. Detailed experimental protocols for key analytical methods, including in vivo microdialysis and radioligand binding assays, are provided to facilitate reproducible research. Furthermore, the downstream signaling pathways affected by the administration of these compounds are visualized and explained. All quantitative data are presented in tabular format for ease of comparison, and complex biological processes are illustrated using Graphviz diagrams.

Introduction: The Chemical Lineage from Talopram to Escitalopram

Talopram (Lu 3-010) was originally investigated in the 1960s and 1970s as a potential antidepressant with a primary mechanism of action as a selective norepinephrine reuptake inhibitor (NRI).[1] Structurally, Talopram is closely related to the highly successful SSRI, Citalopram.[2] The development of Talopram for depression was halted, in part due to an energizing effect that in some cases was associated with suicide attempts.[1] This led researchers to chemically modify the Talopram structure to shift its selectivity from the norepinephrine transporter (NET) to the serotonin transporter (SERT). This successful conversion resulted in the creation of Citalopram, which became one of the most selective SSRIs on the market.[1][2] Citalopram is a racemic mixture of two enantiomers, R-citalopram and S-citalopram. The therapeutic effects are primarily attributed to the S-enantiomer, which was later developed as a single-enantiomer drug, Escitalopram.[3][4] Due to the limited availability of in-depth neurochemical data on Talopram, this guide will focus on the well-documented effects of its successors, Citalopram and Escitalopram, to provide a comprehensive understanding of the neurochemical impact of this class of compounds.

Mechanism of Action: From Norepinephrine to Serotonin

The primary mechanism of action for Talopram is the selective inhibition of the norepinephrine transporter (NET).[1][2] In contrast, Citalopram and Escitalopram are highly selective inhibitors of the serotonin transporter (SERT).[4] This inhibition of SERT by Citalopram and Escitalopram blocks the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thereby increasing the extracellular concentration of serotonin and enhancing serotonergic neurotransmission.[5] Escitalopram is noted for its particularly high selectivity for SERT over other monoamine transporters.[3]

Interestingly, while highly selective for SERT, both Citalopram and Escitalopram have been shown to also have some effect on norepinephrine levels, suggesting a more complex neurochemical profile than initially presumed.[6][7][8]

Allosteric Binding

Escitalopram exhibits a unique interaction with SERT by binding to an allosteric site in addition to the primary binding site. This allosteric binding is thought to stabilize the interaction of Escitalopram with the transporter, leading to a more potent and sustained inhibition of serotonin reuptake.[5][9]

Quantitative Neurochemical Effects

The administration of Citalopram and Escitalopram leads to quantifiable changes in neurotransmitter levels and demonstrates specific binding affinities for monoamine transporters.

Receptor Binding Affinities

The binding affinity of a compound for its target is a key determinant of its potency. The inhibitor constant (Ki) is a measure of this affinity, with lower values indicating higher affinity.

| Compound | Transporter | Ki (nM) | Species | Reference |

| Escitalopram (S-citalopram) | Human SERT | 1.1 | Human | [3] |

| R-citalopram | Human SERT | ~33 | Human | [3] |

| Escitalopram (S-citalopram) | Oocyte expressed SERT | 5 | N/A | [10] |

| R-citalopram | Oocyte expressed SERT | 330 | N/A | [10] |

| Citalopram | α4β2 nAChR | 4100 | N/A | [11] |

| Citalopram | α3β4 nAChR | 1800 | N/A | [11] |

Note: R-citalopram is approximately 30-fold less potent than Escitalopram at the human SERT.[3]

Effects on Extracellular Neurotransmitter Levels

In vivo microdialysis studies have quantified the effects of Citalopram and Escitalopram on extracellular levels of serotonin, norepinephrine, and to a lesser extent, dopamine.

| Compound | Dose | Brain Region | Neurotransmitter | Maximum Increase (% of Baseline) | Species | Reference |

| Citalopram | 10 µmol/kg | Amygdala | Serotonin | 175% | Rat | [12] |

| Citalopram + WAY 100.635 | 10 µmol/kg | Amygdala | Serotonin | >500% | Rat | [12] |

| Citalopram (chronic) | 10 µmol/kg | Amygdala | Serotonin | 350% | Rat | [12] |

| Citalopram | 8 mg/kg | Frontal Cortex | Serotonin (AUC) | 243.6% | Mouse | [6] |

| Citalopram | 8 mg/kg | Frontal Cortex | Norepinephrine (AUC) | 144.4% | Mouse | [6] |

| Escitalopram | 0.15 mg/kg s.c. | Prefrontal Cortex | Serotonin | 234% | Rat | [13] |

| Escitalopram | 0.63 mg/kg s.c. | Prefrontal Cortex | Serotonin | 298% | Rat | [13] |

| Escitalopram (13-day infusion) | 10 mg/kg/day | Prefrontal Cortex | Serotonin | 422% | Rat | [13] |

| Escitalopram | 8 mg/kg i.p. | Frontal Cortex | Norepinephrine (AUC) | 148% | Mouse | [7] |

| Citalopram + Methylphenidate | 5 mg/kg i.p. + 2.5 mg/kg s.c. | Prefrontal Cortex, N. Accumbens, Hippocampus | Dopamine | Marked Enhancement | Rat | [14] |

Downstream Signaling Pathways

The inhibition of serotonin reuptake by Escitalopram initiates a cascade of intracellular signaling events that are believed to contribute to its therapeutic effects. A key pathway involves Brain-Derived Neurotrophic Factor (BDNF) and the mammalian Target of Rapamycin Complex 1 (mTORC1). Chronic administration of Escitalopram can lead to increased BDNF levels, which in turn activates its receptor, TrkB. This activation can stimulate the PI3K-Akt signaling pathway, leading to the activation of mTORC1. Activated mTORC1 promotes the synthesis of synaptic proteins, which is crucial for synaptic plasticity and neuronal survival.

Caption: Downstream signaling cascade following SERT inhibition by Escitalopram.

Experimental Protocols

In Vivo Microdialysis for Measurement of Extracellular Neurotransmitters

This protocol provides a generalized framework for conducting in vivo microdialysis in rodents to measure changes in extracellular neurotransmitter levels following the administration of a test compound like Citalopram or Escitalopram.

Caption: Workflow for an in vivo microdialysis experiment.

I. Animal Model and Surgical Preparation

-

Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.

-

Anesthesia: Anesthetize the animal using a suitable agent (e.g., isoflurane, ketamine/xylazine).

-

Stereotaxic Surgery:

-

Place the anesthetized animal in a stereotaxic frame.

-

Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus). Coordinates are determined using a stereotaxic atlas.

-

Secure the guide cannula to the skull using dental cement and anchor screws.

-

-

Post-Operative Care: Administer analgesics and allow the animal to recover for at least 48-72 hours before the experiment.[5]

II. In Vivo Microdialysis Procedure

-

Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

-

Perfusion:

-

Connect the probe inlet to a microsyringe pump and the outlet to a fraction collector.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (typically 1-2 µL/min).[15] A standard aCSF recipe is: 145 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4.

-

-

Equilibration: Allow the system to equilibrate for 1-2 hours before collecting baseline samples.[15]

-

Sample Collection:

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., ascorbic acid) to prevent neurotransmitter degradation.[16]

-

Collect 3-4 baseline samples to establish a stable baseline.

-

-

Drug Administration: Administer the test compound (e.g., Escitalopram) via the desired route (e.g., subcutaneous or intraperitoneal injection).

-

Post-Administration Sample Collection: Continue collecting dialysate samples for a predetermined period to monitor the change in extracellular neurotransmitter levels.[5]

III. Sample Analysis

-

Storage: Immediately freeze samples on dry ice and store at -80°C until analysis.[16]

-

Quantification: Analyze the concentration of neurotransmitters in the dialysate using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[16]

-

Data Analysis: Express the results as a percentage change from the baseline concentration.

Radioligand Binding Assay for Transporter Affinity

This protocol outlines the steps for a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for a specific transporter, such as SERT.

Caption: Workflow for a radioligand binding assay.

I. Materials

-

Receptor Source: Cell membranes expressing the target transporter (e.g., human SERT).

-

Radioligand: A high-affinity radiolabeled ligand for the target transporter (e.g., [³H]-Citalopram).

-

Test Compound: The unlabeled compound for which the affinity is to be determined (e.g., Escitalopram).

-

Buffers: Assay buffer and wash buffer.

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter.

II. Assay Protocol

-

Membrane Preparation:

-

Homogenize cells or tissue expressing the transporter in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in the assay buffer.

-

Determine the protein concentration of the membrane preparation.[17]

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding Wells: Add membrane preparation, radioligand, and a high concentration of an unlabeled competing ligand.

-

Test Compound Wells: Add membrane preparation, radioligand, and varying concentrations of the test compound.[17]

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[17]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with cold wash buffer to remove any non-specifically bound radioligand.

-

Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

III. Data Analysis

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

-

Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine IC50: Use non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate Ki: Convert the IC50 value to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Conclusion

The evolution of Talopram, a selective norepinephrine reuptake inhibitor, into the highly selective serotonin reuptake inhibitors Citalopram and Escitalopram, represents a significant advancement in antidepressant pharmacology. The detailed neurochemical profiling of Citalopram and Escitalopram has provided invaluable insights into the therapeutic mechanisms of SSRIs. Their high affinity and selectivity for the serotonin transporter lead to a robust increase in extracellular serotonin levels, which in turn modulates downstream signaling pathways, such as the BDNF-mTORC1 cascade, to promote neuronal plasticity. The experimental protocols detailed in this guide provide a foundation for further research into the nuanced effects of this important class of psychoactive compounds. The quantitative data and visualizations presented herein offer a comprehensive resource for researchers and drug development professionals in the field of neuropsychopharmacology.

References

- 1. Talopram - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Second-generation SSRIs: human monoamine transporter binding profile of escitalopram and R-fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 5. benchchem.com [benchchem.com]

- 6. Effects of acute treatment with paroxetine, citalopram and venlafaxine in vivo on noradrenaline and serotonin outflow: a microdialysis study in Swiss mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Blockade of the high-affinity noradrenaline transporter (NET) by the selective 5-HT reuptake inhibitor escitalopram: an in vivo microdialysis study in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Blockade of the high-affinity noradrenaline transporter (NET) by the selective 5-HT reuptake inhibitor escitalopram: an in vivo microdialysis study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism. Comparison with other serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. R-citalopram functionally antagonises escitalopram in vivo and in vitro: evidence for kinetic interaction at the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Acute and chronic effects of citalopram on postsynaptic 5-hydroxytryptamine(1A) receptor-mediated feedback: a microdialysis study in the amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of chronic treatment with escitalopram or citalopram on extracellular 5-HT in the prefrontal cortex of rats: role of 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Differential effects of adjunctive methylphenidate and citalopram on extracellular levels of serotonin, noradrenaline and dopamine in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. giffordbioscience.com [giffordbioscience.com]

The In Vivo Odyssey of Talopram: A Deep Dive into its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talopram, the R-enantiomer of the widely recognized antidepressant citalopram, presents a unique pharmacokinetic and metabolic profile. While its S-enantiomer, escitalopram, is the pharmacologically active component responsible for the selective inhibition of serotonin reuptake, a comprehensive understanding of Talopram's in vivo behavior is crucial for a complete picture of the racemic compound's disposition and for the development of enantiomerically pure therapeutics. This technical guide provides an in-depth exploration of the pharmacokinetics and metabolism of Talopram, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Pharmacokinetics of Talopram

The disposition of Talopram in vivo is characterized by stereoselectivity, with its pharmacokinetic parameters often differing from those of its S-enantiomer. Following oral administration of racemic citalopram, Talopram generally exhibits a longer half-life and slower clearance compared to escitalopram, leading to higher plasma concentrations at steady state.[1]

Table 1: Steady-State Pharmacokinetic Parameters of Talopram (R-citalopram) and its Metabolites in Humans

| Parameter | R-citalopram | R-demethylcitalopram (R-DCT) | R-didemethylcitalopram (R-DDCT) |

| Half-life (t½) (h) | 47 ± 11[1] | - | - |

| AUCss (h·nmol/L) | 4,193 ± 1,118[1] | - | - |

| Serum Concentration (% of total racemate) | 63 ± 6 | 58 ± 3 | 68 ± 3 |

Data from a study involving healthy human subjects receiving 40 mg/day of racemic citalopram for 21 days.[1]

Table 2: Steady-State Serum and Brain Region S/R Ratios of Citalopram and its Metabolites in Rats

| Compound | Dose (mg/kg/day) | Serum S/R Ratio | Cortex S/R Ratio | Mesencephalon-Pons S/R Ratio |

| Citalopram | 10 | 0.94[2] | - | - |

| 20 | 0.83[2] | - | - | |

| 100 | 0.34[2] | - | - | |

| Demethylcitalopram (DCT) | 10 | 0.83 | 0.81 | 0.82 |

| 20 | 0.69 | 0.69 | 0.70 | |

| 100 | 0.28 | 0.29 | 0.29 | |

| Didemethylcitalopram (DDCT) | 10 | 0.86 | 0.86 | 0.88 |

| 20 | 0.72 | 0.76 | 0.76 | |

| 100 | 0.35 | 0.37 | 0.38 |

Data from a study in Sprague-Dawley rats after 10 days of continuous subcutaneous infusion of racemic citalopram.[2]

Metabolism of Talopram

The biotransformation of Talopram is a complex process primarily occurring in the liver and mediated by the cytochrome P450 (CYP) enzyme system. The major metabolic pathways involve sequential N-demethylation.[3][4]

The initial step is the conversion of R-citalopram to R-demethylcitalopram (R-DCT), a reaction catalyzed by multiple CYP isoforms, including CYP2C19, CYP3A4, and to a lesser extent, CYP2D6.[3] Subsequently, R-DCT is further demethylated to R-didemethylcitalopram (R-DDCT), a step predominantly mediated by CYP2D6.[3] Additionally, a minor pathway involves the deamination of Talopram to form the citalopram propionic acid derivative.[3] In vitro studies have also indicated a role for monoamine oxidases (MAO-A and MAO-B) in the formation of the propionic acid metabolite.

Experimental Protocols

A thorough understanding of the methodologies employed in pharmacokinetic and metabolism studies is essential for the critical evaluation and replication of research findings.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical study to assess the steady-state pharmacokinetics of Talopram in a rat model.[2]

1. Animal Model:

-

Species: Male Sprague-Dawley rats.

-

Initial Body Weight: Approximately 250 g.

2. Drug Administration:

-

Compound: Racemic citalopram.

-

Method: Continuous subcutaneous infusion for 10 days using osmotic pumps.

-

Dose Groups: 10, 20, and 100 mg/kg/day.

3. Sample Collection:

-

At the end of the 10-day period, animals are sacrificed.

-

Blood samples are collected for serum separation.

-

Brain is dissected into specific regions (e.g., cortex and mesencephalon-pons).

4. Sample Preparation:

-

Serum: To 200 µL of serum, 50 µL of internal standard and 250 µL of acetonitrile are added. After vortexing and centrifugation, the supernatant is collected.

-

Brain Tissue: Brain regions are homogenized in a suitable buffer. An aliquot of the homogenate undergoes a similar protein precipitation step as the serum.

5. Analytical Method:

-

Technique: Enantioselective High-Performance Liquid Chromatography (HPLC).

-

Chiral Column: A specialized chiral column is used to separate the R- and S-enantiomers of citalopram and its metabolites.

-

Detection: Fluorescence or mass spectrometry (MS) detection for sensitive and specific quantification.

In Vitro Metabolism using Human Liver Microsomes

This protocol describes a common in vitro method to investigate the CYP-mediated metabolism of Talopram.[5]

1. Incubation Mixture:

-

Human liver microsomes.

-

Talopram (R-citalopram) at various concentrations.

-

NADPH-generating system (to initiate the enzymatic reaction).

-

Phosphate buffer to maintain pH.

2. Incubation Conditions:

-

The mixture is pre-incubated at 37°C.

-

The reaction is initiated by adding the NADPH-generating system.

-

The reaction is stopped at various time points by adding a quenching solvent (e.g., acetonitrile).

3. Sample Analysis:

-

After centrifugation to remove precipitated proteins, the supernatant is analyzed.

-

Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is typically used for the sensitive and specific detection and quantification of the parent drug and its metabolites.

-

Data Analysis: The rate of metabolite formation is calculated to determine kinetic parameters such as Km and Vmax for each CYP enzyme involved.

Conclusion

The in vivo pharmacokinetics and metabolism of Talopram are complex and stereoselective. Its slower clearance and longer half-life compared to escitalopram result in its accumulation to a greater extent when racemic citalopram is administered. The metabolism is primarily driven by CYP2C19, CYP3A4, and CYP2D6, leading to the formation of demethylated metabolites. A thorough understanding of these processes, facilitated by robust experimental protocols and advanced analytical techniques, is paramount for the rational design and development of antidepressant therapies, whether they involve racemic mixtures or pure enantiomers. This guide provides a foundational resource for professionals in the field, enabling a deeper comprehension of Talopram's in vivo journey.

References

- 1. Steady-state pharmacokinetics of the enantiomers of citalopram and its metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo steady-state pharmacokinetic outcome following clinical and toxic doses of racemic citalopram to rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PharmGKB summary: citalopram pharmacokinetics pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Escitalopram (S-citalopram) and its metabolites in vitro: cytochromes mediating biotransformation, inhibitory effects, and comparison to R-citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Enantiomers of Talopram and Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talopram is a potent and selective inhibitor of the norepinephrine transporter (NET), structurally related to the well-known selective serotonin reuptake inhibitor (SSRI), citalopram[1]. Like citalopram, talopram possesses a single chiral center, and therefore exists as two non-superimposable mirror images, or enantiomers: (R)-talopram and (S)-talopram. In stereoisomeric drugs, it is common for the majority of the desired pharmacological activity to reside in one enantiomer, known as the eutomer, while the other, the distomer, may be less active, inactive, or even contribute to undesirable side effects[2]. This guide provides an in-depth technical overview of the distinct biological activities of the talopram enantiomers, focusing on their interactions with monoamine transporters. It includes quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows to support research and development in neuropharmacology.

Core Biological Activity and Enantioselectivity

The primary biological targets for talopram and its enantiomers are the monoamine transporters, specifically the norepinephrine transporter (NET) and the serotonin transporter (SERT)[1]. Research has revealed a pronounced enantioselectivity in the activity of talopram, with the R- and S-enantiomers displaying significantly different affinities for these transporters.

Quantitative Analysis of Binding Affinities

The binding affinities of the talopram enantiomers for human SERT and NET have been determined through radioligand binding assays, typically involving the displacement of a known radiolabeled ligand from recombinantly expressed transporters[1]. The data clearly demonstrates that the potent inhibitory activity of racemic talopram at the norepinephrine transporter resides almost exclusively in the R-enantiomer.

Conversely, both enantiomers exhibit low affinity for the serotonin transporter. This profile establishes (R)-talopram as a highly selective NET inhibitor. Interestingly, SERT and NET exhibit opposite stereochemical preferences for talopram and its structural analog, citalopram. While (S)-citalopram is the potent SERT inhibitor, (R)-talopram is the potent NET inhibitor[1].

| Compound | Target Transporter | Binding Affinity (Kᵢ, nM) | Selectivity (SERT Kᵢ / NET Kᵢ) |

| (R)-Talopram | hNET | 3 [1] | 0.0027 |

| hSERT | 1,052 [1] | ||

| (S)-Talopram | hNET | 1,986 [1] | 1.39 |

| hSERT | 2,752 [1] | ||

| (For Comparison) | |||

| (S)-Citalopram | hSERT | 4 [1] | 756 |

| hNET | 3,025 [1] | ||

| (R)-Citalopram | hSERT | 136 [1] | 11.1 |

| hNET | 1,516 [1] |

Table 1: Comparative binding affinities of Talopram and Citalopram enantiomers for the human Norepinephrine Transporter (hNET) and Serotonin Transporter (hSERT). Data derived from radioligand displacement assays.[1]

Mechanism of Action: Norepinephrine Reuptake Inhibition

The high affinity of (R)-talopram for the norepinephrine transporter translates to potent inhibition of norepinephrine reuptake from the synaptic cleft back into the presynaptic neuron. This blockade leads to an increased concentration and prolonged residence time of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission. This mechanism is the foundation of its potential therapeutic effects.

Experimental Protocols

The characterization of talopram enantiomers relies on established in vitro assays to determine their affinity for and functional inhibition of monoamine transporters.

Protocol 1: Radioligand Binding Assay for NET and SERT

This protocol outlines a competitive binding assay to determine the affinity (Kᵢ) of test compounds for the norepinephrine and serotonin transporters.

1. Materials and Reagents:

-

Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human norepinephrine transporter (hNET) or human serotonin transporter (hSERT).

-

Radioligand: For NET, [³H]-Nisoxetine or a similar high-affinity ligand. For SERT, [³H]-Citalopram or [¹²⁵I]-β-CIT.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Non-specific Binding (NSB) Inhibitor: A high concentration of a known non-radiolabeled NET inhibitor (e.g., Desipramine) or SERT inhibitor (e.g., Paroxetine).

-

Test Compounds: (R)-talopram and (S)-talopram, prepared in a serial dilution.

-

Scintillation Cocktail and Glass Fiber Filters (e.g., GF/B or GF/C, pre-soaked in polyethylenimine).

2. Procedure:

-

Thawing and Dilution: Thaw the cell membrane preparations on ice. Dilute to the desired protein concentration (e.g., 5-20 µg protein per well) in assay buffer.

-

Plate Setup (96-well plate):

-

Total Binding: Add assay buffer, radioligand solution, and the diluted membrane preparation.

-

Non-specific Binding (NSB): Add the NSB inhibitor, radioligand solution, and membrane preparation.

-

Test Compound: Add each dilution of the talopram enantiomers, radioligand solution, and membrane preparation.

-

-

Incubation: Incubate the plate for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a scintillation counter[3].

3. Data Analysis:

-

Calculate specific binding by subtracting the average CPM from the NSB wells from all other wells[3].

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression.

-

Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Protocol 2: Neurotransmitter Uptake Assay in Synaptosomes

This protocol measures the functional ability of talopram enantiomers to inhibit the uptake of radiolabeled neurotransmitters into isolated nerve terminals (synaptosomes).

1. Materials and Reagents:

-

Brain Tissue: Freshly dissected rat brain region rich in noradrenergic (e.g., prefrontal cortex) or serotonergic terminals.

-

Homogenization Buffer: Isotonic sucrose solution (e.g., 0.32 M sucrose with 0.5 mM Tris-HCl, pH 7.4)[4][5].

-

Assay Buffer (Krebs-Ringer or similar): e.g., 124 mM NaCl, 1.80 mM KCl, 1.24 mM KH₂PO₄, 1.40 mM MgSO₄, 2.50 mM CaCl₂, 26.0 mM NaHCO₃, 10.0 mM glucose, saturated with 95% O₂/5% CO₂[4].

-

Radiolabeled Neurotransmitter: [³H]-Norepinephrine or [³H]-Serotonin ([³H]-5-HT).

-

Test Compounds: (R)-talopram and (S)-talopram, prepared in a serial dilution.

-

Uptake Inhibitor for Blank: A high concentration of a known potent inhibitor (e.g., Desipramine for NET) to define non-specific uptake.

2. Synaptosome Preparation:

-

Homogenization: Homogenize the brain tissue in 10 volumes of ice-cold homogenization buffer using a glass-Teflon homogenizer[4].

-

Centrifugation: Perform differential centrifugation to isolate the synaptosomal fraction.

-

Resuspension: Gently resuspend the P2 pellet in fresh, oxygenated assay buffer[4]. The protein concentration should be determined.

3. Uptake Assay Procedure:

-

Pre-incubation: Aliquot the synaptosomal suspension into tubes. Add the test compounds (or vehicle/blank inhibitor) and pre-incubate for a short period (e.g., 10-15 minutes) at 37°C.

-